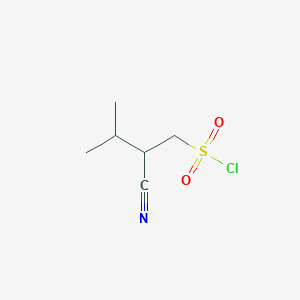

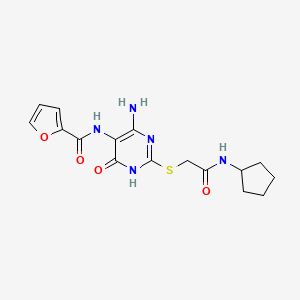

![molecular formula C13H21NO3 B2515129 Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate CAS No. 2361644-49-5](/img/structure/B2515129.png)

Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate compounds, which are important intermediates in organic synthesis and have applications in the synthesis of natural products and pharmaceuticals. These compounds are characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further modified to introduce various functional groups .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process that includes esterification, protection, and reduction steps . These methods highlight the versatility of tert-butyl carbamate derivatives as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group and a carbamate functional group. The carbamate group can be linked to various other functional groups, such as hydroxyl, alkyl, or aryl groups, which can be further functionalized to create complex molecules. The tert-butyl group serves as a protective group that can be removed under certain conditions to reveal the functional group of interest .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For example, they can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also be used as sources of synthons in reactions with lithium powder and electrophiles to produce functionalized carbamates . Additionally, tert-butyl carbamate derivatives can be involved in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the nature of the substituents attached to the carbamate nitrogen. These properties include solubility, boiling and melting points, and reactivity towards various reagents. The tert-butyl group generally increases the steric bulk of the molecule, which can affect its reactivity and the outcome of chemical reactions. The protective nature of the tert-butyl group also allows for selective reactions at other sites of the molecule .

Applications De Recherche Scientifique

Environmental Remediation and Fate of Oxygenates

Research on related tert-butyl compounds, notably methyl tert-butyl ether (MTBE), offers insights into the environmental behavior, fate, and remediation techniques that could potentially apply to Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate. These studies focus on the decomposition, environmental occurrence, fate, and biodegradation pathways of MTBE, which shares structural similarities with the compound of interest, highlighting the potential for environmental remediation applications.

Decomposition and Environmental Removal : The decomposition of MTBE, a structurally related compound, in a cold plasma reactor demonstrates the potential for innovative remediation technologies. Adding hydrogen to the plasma reactor significantly increases the decomposition efficiency of MTBE, converting it into less harmful compounds (L. Hsieh et al., 2011). This suggests that similar plasma-based technologies could be applied to the decomposition of Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate for environmental remediation.

Environmental Behavior and Fate : Understanding the environmental behavior and fate of MTBE provides a foundation for predicting how similar compounds might interact with environmental matrices. MTBE's high solubility in water and low biodegradation potential point to challenges in remediating water contaminants (P. Squillace et al., 1997). These characteristics underline the importance of developing targeted remediation strategies for compounds like Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate.

Biodegradation : The microbial degradation of MTBE under various redox conditions reveals the complexities of biodegrading oxygenates in subsurface environments (T. Schmidt et al., 2004). This research highlights the importance of understanding the specific biodegradation pathways and conditions that could facilitate the breakdown of similar compounds in contaminated sites.

Membrane Separation for Purification : The use of polymer membranes for the separation and purification of MTBE from methanol/MTBE mixtures via pervaporation emphasizes the role of non-biological methods in treating water contaminated with organic compounds (A. Pulyalina et al., 2020). Such membrane-based separation techniques could be adapted for the purification of water contaminated with Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate.

Propriétés

IUPAC Name |

tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-9-7-10(15)13(9)5-4-6-13/h9H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYELLXXRNBKJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(=O)C12CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

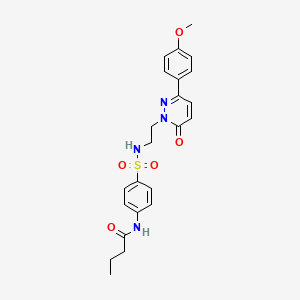

![(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B2515050.png)

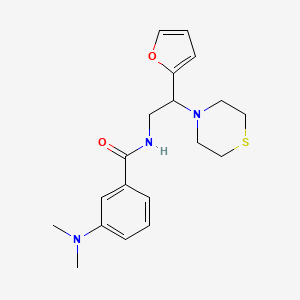

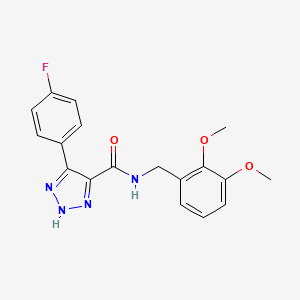

![N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2515055.png)

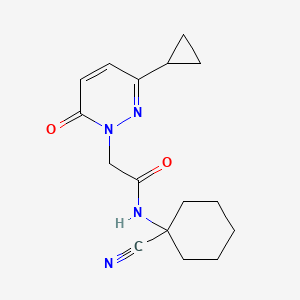

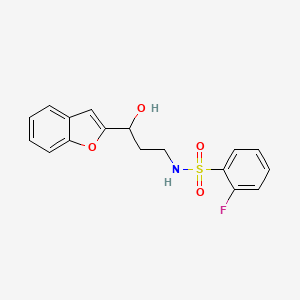

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide](/img/structure/B2515058.png)

![2-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B2515060.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)